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molecular formula C16H16INO2 B8453242 3-Iodo-N-(4-isopropoxyphenyl)benzamide

3-Iodo-N-(4-isopropoxyphenyl)benzamide

Cat. No. B8453242
M. Wt: 381.21 g/mol
InChI Key: CCKBBLVMDIZEMV-UHFFFAOYSA-N
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Patent
US08420823B2

Procedure details

The entitled compound was produced according to the method of Example 92 but using 3-iodobenzoic acid and 4-isopropoxyaniline as the starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[CH:11]([O:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1)([CH3:13])[CH3:12]>>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:19][C:18]1[CH:17]=[CH:16][C:15]([O:14][CH:11]([CH3:13])[CH3:12])=[CH:21][CH:20]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was produced

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C(=O)NC2=CC=C(C=C2)OC(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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